

Technical Support Center: Resolving ABO Discrepancies in the Presence of Anti-CDE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Anti-cde

Cat. No.: B1209693

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This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers, scientists, and drug development professionals encountering ABO discrepancies, particularly those complicated by the presence of Rh system antibodies (Anti-D, Anti-C, Anti-c, Anti-E, Anti-e).

Frequently Asked Questions (FAQs)

Q1: What defines an ABO discrepancy?

An ABO discrepancy occurs when the results from the forward grouping (testing the patient's red blood cells for A and B antigens) do not match the results from the reverse grouping (testing the patient's serum or plasma for anti-A and anti-B antibodies). Since forward and reverse typing serve as a check on each other, any disagreement must be resolved before a final blood type can be determined.

Q2: What are **Anti-CDE** antibodies?

Anti-C, Anti-D, and Anti-E are alloantibodies that target antigens in the Rh blood group system. The "D" antigen is the most clinically significant and determines if a person is Rh-positive (D positive) or Rh-negative (D negative). The C/c and E/e antigens are also highly important. These antibodies are not naturally occurring; they typically develop after exposure to foreign red blood cells through transfusion or pregnancy.

Q3: How can **Anti-CDE** antibodies cause an ABO discrepancy?

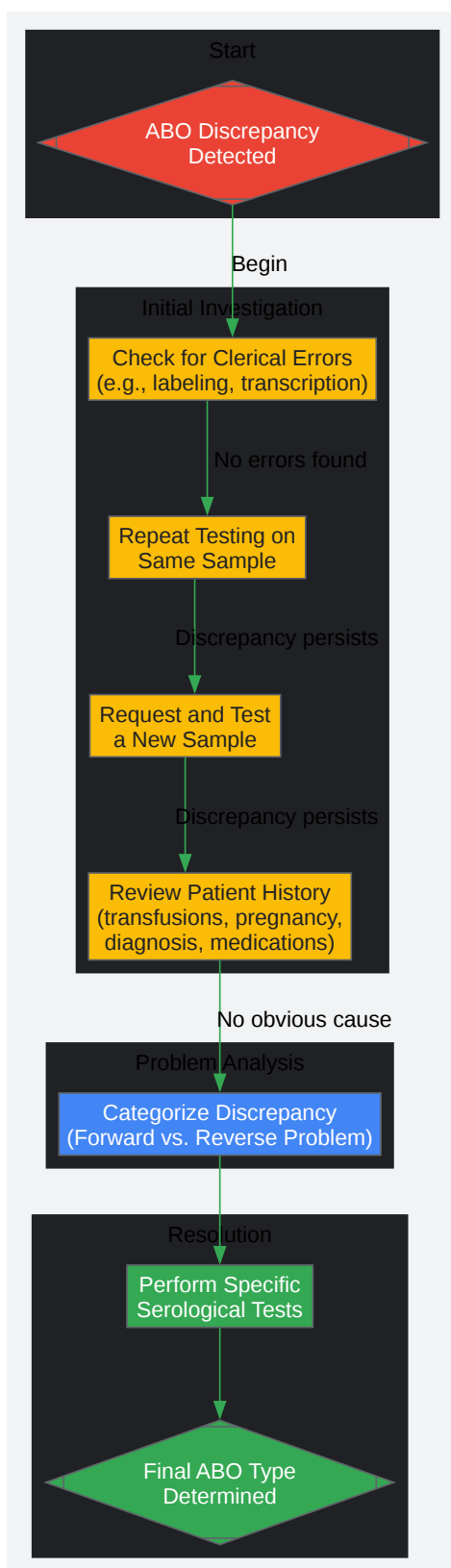
Anti-CDE antibodies can cause an ABO discrepancy if they react at the temperature used for testing. While many Rh antibodies react best at 37°C (and are detected in the antibody screen), some can be reactive at room temperature. This can cause unexpected agglutination in the reverse typing phase, where patient serum is mixed with reagent A and B cells. For instance, if the reagent B cells also carry the C antigen, a patient's serum containing Anti-C could agglutinate the B cells, leading to an incorrect interpretation of the reverse type. This creates a conflict with the forward typing results.

Troubleshooting Guide

An ABO discrepancy must be systematically investigated to ensure accurate blood group reporting. The initial steps should always be to rule out technical or clerical errors.

Initial Troubleshooting Workflow

This diagram outlines the universal first steps for any ABO discrepancy.



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Caption: General workflow for the initial investigation of an ABO discrepancy.

Q1: My forward and reverse typing results are discordant. What are the first steps?

Before assuming a complex serological issue, always start with the basics:

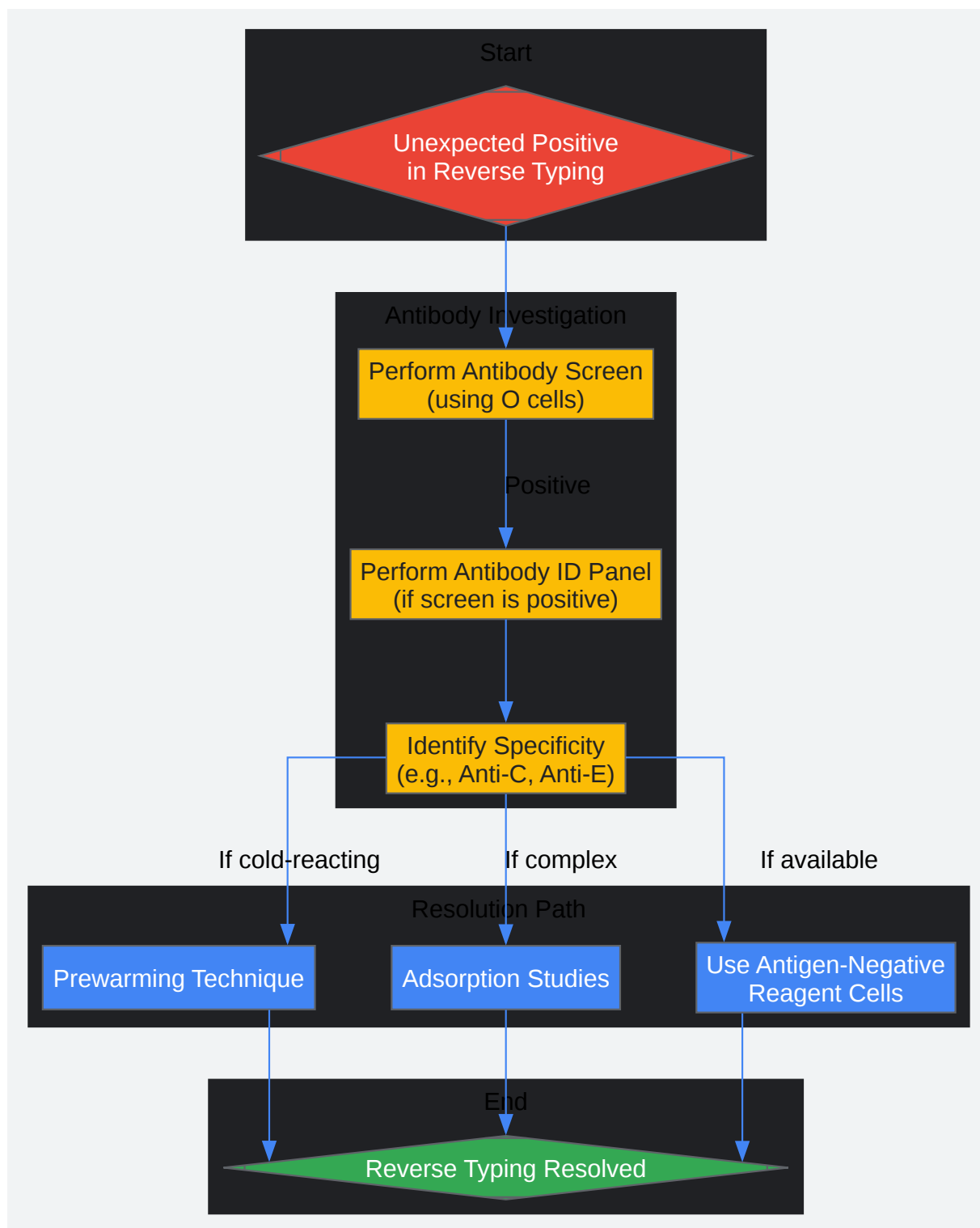
- Rule out Clerical and Technical Errors: Check sample labels, review paperwork, and ensure reagents were used correctly. Simple mistakes are a common source of discrepancies.[1][2]
- Repeat the Test: Use the same sample to repeat both the forward and reverse typing. If the discrepancy persists, prepare a fresh saline suspension of the red cells and repeat again.[3][4]
- Request a New Sample: If the discrepancy is unresolved, obtaining a new, properly labeled sample from the subject is crucial to rule out a collection error.[3][4]
- Gather Subject History: Review the individual's medical history for transfusions, pregnancies, medications, and underlying diseases (e.g., leukemia, multiple myeloma), as these can all cause discrepancies.[1]

Q2: I've ruled out technical errors and the discrepancy involves unexpected positive reactions in the reverse typing. Could this be caused by an alloantibody like **Anti-CDE**?

Yes. This is a classic presentation for a discrepancy caused by a cold-reacting alloantibody. The unexpected reaction occurs because the patient's serum contains an antibody that is reacting with an antigen present on the commercial A or B cells used for reverse typing, which is unrelated to the ABO system.

Workflow for Resolving Alloantibody Interference

This diagram shows the steps to take when an unexpected antibody is suspected as the cause of the discrepancy.



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Caption: Workflow for resolving a reverse grouping discrepancy caused by an alloantibody.

Q3: How do I confirm the presence of a cold-reacting alloantibody and resolve the ABO type?

If an unexpected alloantibody like Anti-C or Anti-E is suspected to be reacting at room temperature, the following steps can be taken:

- Perform an Antibody Screen and Panel: An antibody screen using Group O cells will help detect the presence of unexpected antibodies. If positive, a full antibody identification panel is run to determine the specificity (e.g., Anti-C, Anti-E, etc.).[\[5\]](#)
- Use the Prewarming Technique: This is often the most effective method. By warming the patient's serum, reagent red cells, and saline separately to 37°C before mixing, the interference of the cold-reacting antibody can be eliminated, allowing the true ABO antibodies to be detected.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Perform Adsorption: If the prewarming technique is not successful or if multiple antibodies are present, adsorption can be used. This involves incubating the patient's serum with red cells that have the corresponding antigen (e.g., C-positive cells to remove Anti-C) to pull the interfering antibody out of the serum. The adsorbed serum can then be re-tested to get a clear reverse type.[\[9\]](#)
- Use Antigen-Typed Reagent Cells: If the antibody is identified (e.g., Anti-C), you can repeat the reverse typing using commercial A and B cells that are known to be negative for the C antigen. This will prevent the interfering reaction from occurring.

Quantitative Data Summary

The following tables provide context on the frequency of ABO discrepancies and the prevalence of the antigens involved.

Table 1: Incidence of ABO Discrepancies

Study Population	Number of Samples Tested	Number of Discrepancies	Incidence Rate
Hospital Patients[7]	1,557	18	1.1%
Oncology Patients[4]	134,964	104	0.077%
Blood Donors[4]	76,604	13	0.017%

| Mixed Population | 20,401 | 33 | 0.161% |

Table 2: Common Causes and Types of ABO Discrepancies

Discrepancy Type	Primary Problem Area	Common Causes
Type I	Reverse Grouping (Weak/Missing Antibodies)	Neonates, elderly patients, hypogammaglobulinemia, immunosuppression.[2]
Type II	Forward Grouping (Weak/Missing Antigens)	Subgroups of A or B, leukemia, Hodgkin's disease.[2]
Type III	Forward & Reverse (Protein Abnormalities)	Rouleaux (e.g., multiple myeloma), high levels of plasma protein.[2]

| Type IV | Forward & Reverse (Miscellaneous) | Cold auto- or alloantibodies, recent transfusion of non-ABO group specific components, bone marrow transplant.[2] |

Key Experimental Protocols

Protocol 1: Initial Investigation of an ABO Discrepancy

- Objective: To confirm the discrepancy and rule out common errors.
- Methodology:
 1. Visually inspect the sample for hemolysis or icterus.

2. Check all clerical records for accuracy.

3. Repeat the forward type:

- Prepare a 3-5% red cell suspension in saline.
- Add one drop of cell suspension to labeled tubes (Anti-A, Anti-B).
- Add one drop of the respective reagent antisera.
- Centrifuge and read for agglutination.

4. Repeat the reverse type:

- Add two drops of patient serum to labeled tubes (A1 cells, B cells).
- Add one drop of the respective reagent red cells.
- Centrifuge and read for agglutination.

5. If the discrepancy persists, obtain a new sample and repeat steps 2.1-2.4.[\[3\]](#)[\[4\]](#)

Protocol 2: Prewarming Technique

- Objective: To eliminate interference from cold-reacting antibodies during reverse typing.[\[6\]](#)
- Methodology:
 1. Place tubes containing the patient's serum, reagent A1 cells, and reagent B cells into a 37°C incubator or water bath for at least 10 minutes. Also, warm a bottle of saline.[\[6\]](#)
 2. Without removing the tubes from the warm environment, add two drops of the pre-warmed patient serum to each of the tubes containing the pre-warmed reagent cells.
 3. Incubate the mixture at 37°C for 30-60 minutes.
 4. Keeping the tubes at 37°C, wash the cells three times with the pre-warmed saline.

5. Perform an antiglobulin test by adding Anti-IgG to the washed cell buttons, centrifuge, and read for agglutination. A negative result in this phase, where a positive was seen at room temp, indicates the interfering antibody was a cold antibody. The true ABO reverse type can then be interpreted based on the expected reactions.

Protocol 3: Adsorption Technique (Alloadsorption)

- Objective: To physically remove an interfering alloantibody from a serum sample.
- Methodology:
 1. Select red cells that are positive for the antigen corresponding to the suspected antibody (e.g., use C-positive, ABO-compatible cells to remove Anti-C) but negative for any other antigens the patient may have antibodies to.
 2. Incubate an aliquot of the patient's serum with a packed volume of the selected, washed red cells. The incubation is typically done at the temperature where the antibody is most reactive (e.g., 4°C for cold antibodies).
 3. After incubation, centrifuge the sample at high speed to pellet the red cells, which now have the antibody bound to their surface.
 4. Carefully harvest the supernatant (the adsorbed serum).
 5. Test the adsorbed serum to ensure the interfering antibody has been removed. Repeat the process with fresh red cells if necessary.
 6. Use the fully adsorbed serum to perform the reverse ABO typing.[\[9\]](#)

Protocol 4: Elution Technique

- Objective: To recover and identify antibodies that are coating red blood cells.
- Methodology:
 1. This technique is performed on red cells that have a positive Direct Antiglobulin Test (DAT), indicating they are coated with antibodies in vivo.

2. Thoroughly wash the antibody-coated red cells with saline to remove all unbound serum proteins.
3. Use a technique (e.g., acid elution, heat elution) to break the antigen-antibody bonds, causing the antibodies to be released from the red cell surface into a solution.[9]
4. Centrifuge the sample to separate the red cell stroma from the supernatant.
5. The supernatant, now called the "eluate," contains the recovered antibodies.
6. Test the eluate against a panel of reagent red cells to identify the specificity of the antibody that was coating the cells.

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References

- 1. Pathophysiologic Mechanisms and Serological Resolution Strategies for Cold Agglutinin-Mediated ABO Grouping Discrepancies in Transfusion Medicine : Clinical Ramifications and Operational Considerations A Narrative Review | Jurnal Ilmiah Kedokteran dan Kesehatan [journalcenter.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Identification of antibody specificity using adsorption-elution studies with incompatible packed red cell unit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bbguy.org [bbguy.org]
- 6. transfusionontario.org [transfusionontario.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Glossary: Elution - Blood Bank Guy Glossary [bbguy.org]
- 9. study.com [study.com]

- To cite this document: BenchChem. [Technical Support Center: Resolving ABO Discrepancies in the Presence of Anti-CDE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209693#how-to-resolve-abo-discrepancies-in-the-presence-of-anti-cde]

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